2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide
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Overview
Description
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives.
Mechanism of Action
Oxazoles
are important heterocyclic compounds that have been found in many biologically active molecules . They have been associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities .
Phenyl derivatives
, on the other hand, are aromatic compounds that have been found in many important synthetic drug molecules . They have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide typically involves the reaction of 3-methoxyphenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxazole ring . The resulting intermediate is then acylated with 3-methylbutylamine to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to improve yield and purity .
Chemical Reactions Analysis
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide can be compared with other oxazole derivatives such as:
2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(2)7-8-18-17(20)11-14-10-16(22-19-14)13-5-4-6-15(9-13)21-3/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXZPAKIUUAFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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